molecular formula C20H28O3 B12536300 5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione CAS No. 827331-29-3

5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione

Cat. No.: B12536300
CAS No.: 827331-29-3
M. Wt: 316.4 g/mol
InChI Key: KFSCZPPUKPLHCG-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton (¹H) and carbon (¹³C) NMR spectra provide critical insights into the compound’s structure. Key features include:

¹H NMR (400 MHz, CDCl₃):

  • Aromatic protons : A doublet of doublets (δ 7.4–7.6 ppm) for the ortho-substituted phenyl ring, coupled with the octyloxy group.
  • Octyloxy chain : A triplet for the terminal methyl group (δ 0.88 ppm, J = 6.8 Hz) and multiplet resonances for methylene units (δ 1.2–1.6 ppm).
  • Cyclohexanedione protons : Two sets of doublets for the axial and equatorial protons adjacent to the ketones (δ 2.6–3.0 ppm).

¹³C NMR (100 MHz, CDCl₃):

  • Carbonyl carbons : Two signals at δ 205–210 ppm.
  • Aromatic carbons : Resonances at δ 110–160 ppm, with the oxygen-bearing carbon (C-O) at δ 155–160 ppm.
  • Octyloxy carbons : A progression from δ 14 ppm (terminal CH₃) to δ 70 ppm (OCH₂).

Infrared (IR) Absorption Profile

The IR spectrum exhibits characteristic bands:

  • C=O stretches : Strong absorptions at 1700–1750 cm⁻¹ for the cyclohexanedione ketones.
  • C-O-C stretch : A sharp peak at 1240–1260 cm⁻¹ from the octyloxy ether linkage.
  • Aromatic C-H bends : Peaks near 750–800 cm⁻¹, indicative of ortho-substitution on the phenyl ring.

Mass Spectrometric Fragmentation Patterns

Electron-impact mass spectrometry (EI-MS) reveals the following fragmentation pathways:

  • Molecular ion : m/z 316 ([M]⁺), consistent with the molecular formula C₂₀H₂₈O₃.
  • Base peak : m/z 121, corresponding to the protonated 1,3-cyclohexanedione fragment.
  • Key cleavages :
    • Loss of the octyloxy group (-C₈H₁₇O, m/z 217).
    • Retro-Diels-Alder fragmentation of the cyclohexanedione ring (m/z 98).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

827331-29-3

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

5-(2-octoxyphenyl)cyclohexane-1,3-dione

InChI

InChI=1S/C20H28O3/c1-2-3-4-5-6-9-12-23-20-11-8-7-10-19(20)16-13-17(21)15-18(22)14-16/h7-8,10-11,16H,2-6,9,12-15H2,1H3

InChI Key

KFSCZPPUKPLHCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C2CC(=O)CC(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 2-(octyloxy)benzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols or alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly impacts molecular weight, solubility, and biological activity. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Formula Molecular Weight Yield (%) Key Properties/Activities
5-(2-Methoxyphenyl)cyclohexane-1,3-dione 2-Methoxy C₁₃H₁₄O₃ 218.25 N/A Commercial availability; used as a reference standard
5-(3,5-Bis(trifluoromethyl)phenyl)cyclohexane-1,3-dione 3,5-Bis(trifluoromethyl) C₁₄H₁₀F₆O₂ 348.23 N/A EC₅₀ = 700 nM (PC12-G93A-YFP assay); poor in vivo efficacy
5-(4-Chlorophenyl)-derivative 4-Chloro C₁₈H₂₁ClN₄O₂ 384.84 N/A Structural complexity with piperazine moiety; potential CNS activity
5-(2-Bromophenyl)-5,5-dimethylcyclohexane-1,3-dione (5d) 2-Bromo C₂₉H₂₇BrO₃ 515.43 78% IR: C=O (1705 cm⁻¹); NMR-confirmed steric effects
5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione 2-Octyloxy C₂₀H₂₈O₃ 316.43 (est.) N/A Hypothesized enhanced lipophilicity; untested in vivo

Key Observations:

  • Steric Effects : Bulky substituents like 3,5-bis(trifluoromethyl)phenyl may hinder enzyme binding despite strong electron-withdrawing effects, as seen in the lack of in vivo efficacy for compound 26 .

Biological Activity

5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and mechanisms of action, focusing on its applications in herbicidal and antimicrobial contexts.

Chemical Structure

The compound features a cyclohexane ring with a dione functional group at the 1 and 3 positions, and an octyloxy-substituted phenyl group at the 5 position. This structural configuration is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including acylation and alkylation processes. The detailed synthetic route can vary but generally includes the following steps:

  • Formation of Cyclohexane Dione : Initial synthesis of cyclohexane-1,3-dione.
  • Substitution Reaction : Introduction of the octyloxy group via nucleophilic substitution on the aromatic ring.
  • Purification : Recrystallization or chromatography to obtain pure product.

Herbicidal Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent herbicidal activity through the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). For instance, related derivatives have shown effective inhibition with an I50I_{50} value lower than that of commercial herbicides like sulcotrione, indicating strong potential for agricultural applications .

Table 1: Herbicidal Activity Comparison

CompoundI50I_{50} (μM)Reference
This compoundTBDCurrent Study
Sulcotrione0.25 ± 0.02
GrandifloroneTBD

Antimicrobial Activity

In addition to herbicidal properties, preliminary investigations into the antimicrobial activity of related cyclohexane-1,3-diones have shown promising results against various bacterial strains. For example, some derivatives demonstrated medium-level antibacterial activity compared to standard antibiotics like ampicillin .

Table 2: Antimicrobial Activity

CompoundBacterial StrainActivity Level
This compoundEscherichia coli ATCC 25922TBD
AmpicillinVarious (control)High

The biological activity of this compound is primarily attributed to its structural features that facilitate interaction with specific molecular targets:

  • Enzyme Inhibition : The dione moiety is essential for binding to HPPD, leading to inhibition of the enzyme's activity. This inhibition disrupts critical metabolic pathways in plants.
  • Antimicrobial Mechanisms : While specific mechanisms for antimicrobial action are still under investigation, it is hypothesized that these compounds may disrupt bacterial cell wall synthesis or interfere with metabolic functions.

Case Studies

Several studies have explored the biological efficacy of similar compounds:

  • Herbicidal Efficacy Study : A recent study assessed various derivatives for their ability to inhibit HPPD. The results indicated that modifications in side chain length and functional groups significantly influenced herbicidal potency .
  • Antibacterial Evaluation : Another study synthesized metal complexes of cyclohexane-1,3-diones and evaluated their antibacterial properties against common pathogens. Some complexes showed enhanced activity compared to their non-complexed counterparts .

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